molecular formula C8H15N3O B1518595 (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1157107-33-9

(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No. B1518595
M. Wt: 169.22 g/mol
InChI Key: VDEZQKWQEXPHQV-UHFFFAOYSA-N
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Description

“(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine” is a chemical compound with the CAS Number: 1157107-33-9 . It has a molecular weight of 169.23 . The IUPAC name for this compound is 2-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]ethanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine” is 1S/C8H15N3O/c1-11-8(3-4-10-11)7-9-5-6-12-2/h3-4,9H,5-7H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine” is a liquid at room temperature . It has a molecular weight of 169.23 .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various pyrazole derivatives, including their structural characterization through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, was explored. These compounds showed potential for biological activity against breast cancer and microbes, indicating the importance of structural analysis in understanding their functions (Titi et al., 2020).

Biological Activity

  • Several studies have focused on the antimicrobial, antifungal, and antibacterial activities of pyrazole derivatives. For example, compounds synthesized from 2-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine showed significant activity against various bacteria, highlighting the potential of these compounds in medical applications (Uma et al., 2017).

Antitubercular Agents

  • Substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, and 2,6-diarylpyridines were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, demonstrating the potential of these compounds as therapeutic agents against tuberculosis (Maurya et al., 2013).

Polymerization Catalysts

  • Complexes containing pyrazole-derived ligands showed effects on cell growth in human colorectal carcinoma, indicating their potential use in cancer research and treatment. The study of these complexes provides insight into the design of metal-organic frameworks for medical applications (Li et al., 2012).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-8(3-4-10-11)7-9-5-6-12-2/h3-4,9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEZQKWQEXPHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

CAS RN

1157107-33-9
Record name (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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